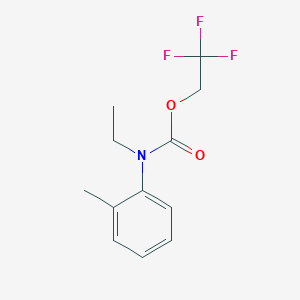

3-Phenylisonicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Phenylisonicotinonitrile is a compound that has been studied in various contexts due to its interesting chemical properties and potential applications. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their behaviors, which can be informative for understanding the characteristics of this compound.

Synthesis Analysis

The synthesis of related nitrile compounds often involves the reaction of various precursors with acrylonitrile or malononitrile under specific conditions. For instance, the synthesis of 3-phenoxyphenylmethoxypropionitrile is achieved by reacting 3-phenoxybenzyl alcohol with acrylonitrile in the presence of potassium hydroxide in anhydrous benzene . Similarly, phenylenebis((thienyl/furyl)nicotinonitrile) derivatives are synthesized through reactions involving malononitrile and aldehydes . These methods could potentially be adapted for the synthesis of this compound by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of nitrile compounds is often non-planar, as evidenced by the crystal structure studies of 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile . Density functional theory (DFT) calculations can provide insights into the lowest-energy molecular conformation, as well as the electronic properties of these molecules, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies . These theoretical analyses are crucial for understanding the molecular structure of this compound.

Chemical Reactions Analysis

Nitrile compounds participate in various chemical reactions, including 1,3-dipolar cycloadditions, which can yield a range of products depending on the reactants used . Additionally, nitrile imines, which are related to nitrile compounds, can undergo rearrangements to form different structures such as cycloheptatetraenes or diazirines . Understanding these reaction pathways is important for predicting the reactivity of this compound in different chemical environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of nitrile compounds can be characterized using various spectroscopic techniques, including FT-IR, UV-vis, and NMR . These compounds often exhibit good absorption and fluorescence properties, which can be influenced by solvent polarity . Theoretical calculations can also predict properties such as dipole moment, polarizability, and hyperpolarizability, which are indicative of a compound's potential as a nonlinear optical material . Such properties would be relevant for the analysis of this compound.

Scientific Research Applications

Nitric Oxide Formation and Biological Implications

Phenyl N-tert-butylnitrone, a spin trap used in free radical research, decomposes under light to form nitric oxide in aqueous solutions. This decomposition is significant in biological environments as nitric oxide plays a critical role in altering biological functions (Chamulitrat et al., 1993).

Interaction with Environmental Pests

Thiamethoxam and imidacloprid, neonicotinoids applied to citrus nursery trees, disrupt the feeding and settling behavior of Diaphorina citri, a pest associated with citrus diseases. This study highlights the influence of chemical treatments on pest behavior (Miranda et al., 2016).

Transformation in Aquatic Ecosystems

Fipronil, a phenylpyrazole derivative and potent insecticide, undergoes complex transformations in aquatic ecosystems. Its decomposition involves photodependent desulfuration and chemical hydrolysis, resulting in various metabolites (Aajoud et al., 2003).

Photonics Research

III-Nitride photonics research, encompassing applications in energy, biosensors, laser devices, and communications, has seen significant progress. This includes the use of nitride semiconductors in solid-state lighting, solar cells, and power electronics (Tansu et al., 2010).

Photocatalysts for Environmental Remediation

Graphitic carbon nitride (g-C3N4) is a promising photocatalyst for environmental remediation and solar energy conversion due to its stability and responsiveness to visible light. The review discusses its design, modification, and applications, particularly in artificial photosynthesis and environmental decontamination (Ong et al., 2016).

Molecular Beam Epitaxy Growth

The growth of III-nitrides like GaN, AlN, and InN using molecular beam epitaxy is critical for their applications in various electronic devices. This process allows precise control and in situ monitoring of growth parameters, crucial for device fabrication (Wang and Yoshikawa, 2004).

Biological Applications of Phthalonitrile

Phthalonitrile and metal phthalocyanine derivatives show significant potential in biological applications. These compounds exhibit strong antioxidant and antimicrobial activities, and their conjugates with gold nanoparticles demonstrate high DNA cleavage and biofilm inhibition activities (Aftab et al., 2022).

Nitric Oxide Inhibition in Activated Macrophages

Phenylethanoids from Cistanche deserticola stems have shown the ability to reduce nitric oxide production in activated murine macrophages. This finding is important for understanding the anti-inflammatory effects of these compounds (Xiong et al., 2000).

Synthesis of Phenylnicotinonitrile Derivatives

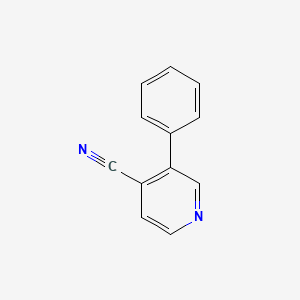

The synthesis of phenylnicotinonitrile derivatives has applications in dye-sensitized solar cells. These derivatives can impact the performance of solar cells by affecting parameters like open-circuit potential and photo-conversion efficiency (Mazloum‐Ardakani et al., 2018).

Carbon Nitride Bonding and Applications

Research on carbon nitride focuses on understanding its chemical bonding, which is crucial for applications in various fields including photonic materials and photocatalysis (Rodil and Muhl, 2004).

Safety and Hazards

properties

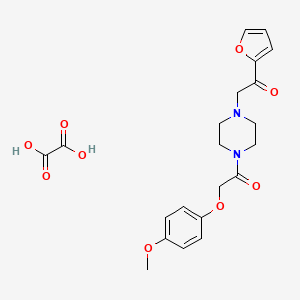

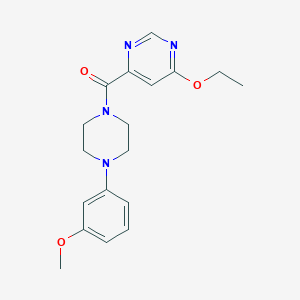

IUPAC Name |

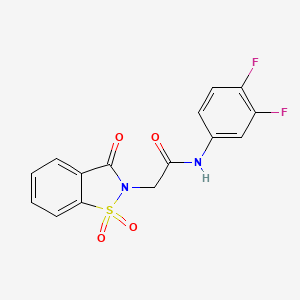

3-phenylpyridine-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2/c13-8-11-6-7-14-9-12(11)10-4-2-1-3-5-10/h1-7,9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKVUHHJGZJZSOF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=CN=C2)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(2-chloroacetyl)-2,4,6-trimethylphenyl]acetamide](/img/structure/B2532934.png)

![1-(2-chlorobenzyl)-5-(3,4-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2532938.png)